N,N-dimethyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide
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Overview
Description
N,N-dimethyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide is a novel compound known for its unique molecular structure. It belongs to a class of compounds that combine characteristics of benzothiophenes and pyrimidines. Its distinctive structure makes it an intriguing subject for various scientific research applications.
Preparation Methods
The synthesis of N,N-dimethyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide can be achieved through multi-step chemical reactions. One common synthetic route involves the cyclization of appropriate intermediates, followed by subsequent reactions to introduce the desired substituents. Typical reaction conditions include:
Cyclization: : Utilizing heat and acidic or basic catalysts to facilitate ring formation.
Substitution Reactions: : Introducing the dimethylamino group and other substituents using appropriate reagents.
Industrial production methods may scale these reactions using continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
N,N-dimethyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide undergoes a variety of chemical reactions:
Oxidation: : Can be oxidized under controlled conditions to form sulfoxides or sulfones.
Reduction: : Reductive conditions can yield hydro derivatives.
Substitution: : Reacts with nucleophiles to replace the imidoformamide group.
Common reagents and conditions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. The major products of these reactions vary depending on the reactants and conditions used.
Scientific Research Applications
N,N-dimethyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide is used in various fields:
Chemistry: : As a model compound to study reaction mechanisms and synthesis of heterocyclic compounds.
Medicine: : Exploration as a drug candidate for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: : Used in the development of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through multiple pathways. In biological systems, it may interact with enzyme active sites, inhibiting or modifying their function. The exact molecular targets and pathways are subject to ongoing research but may include key enzymes in metabolic or signaling pathways.
Comparison with Similar Compounds
Similar compounds in this class include various benzothieno and pyrimidine derivatives. What sets N,N-dimethyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide apart is its unique combination of these two moieties, potentially offering distinct reactivity and biological activity.
Similar Compounds
N-methyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide
N,N-diethyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide
2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl imidazole
Each offers different properties and applications, making them collectively valuable for various scientific inquiries and industrial uses.
Properties
IUPAC Name |
N,N-dimethyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)methanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-9-16-13-12(10-6-4-5-7-11(10)20-13)14(19)18(9)15-8-17(2)3/h8H,4-7H2,1-3H3/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMZAMUYHLHEGN-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1/N=C/N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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